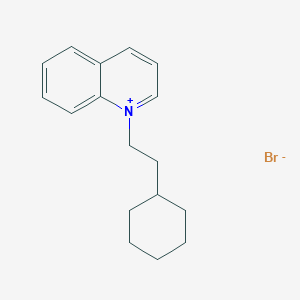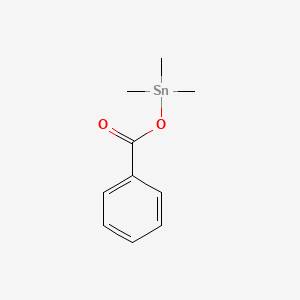
2-Ethenyl-1,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,3,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H16 It is a derivative of tetramethylbenzene, where an ethenyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3,4,5-tetramethylbenzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an ethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkylbenzenes. This process is typically conducted in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The industrial methods are designed to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-1,3,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,3,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react with molecular oxygen or other oxidizing agents to form the final oxidation products. The benzene ring’s electron-rich nature facilitates electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted products.
Comparación Con Compuestos Similares
2-Ethenyl-1,3,4,5-tetramethylbenzene can be compared with other tetramethylbenzene derivatives:
1,2,4,5-Tetramethylbenzene (Durene): Known for its high melting point and use in the production of pyromellitic dianhydride.
1,2,3,4-Tetramethylbenzene (Prehnitene): Used in the synthesis of various organic compounds and as a solvent.
1,2,3,5-Tetramethylbenzene (Isodurene): Utilized in the manufacture of specialty chemicals and as a precursor in organic synthesis.
Propiedades
Número CAS |
5471-92-1 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-ethenyl-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H16/c1-6-12-9(3)7-8(2)10(4)11(12)5/h6-7H,1H2,2-5H3 |
Clave InChI |
BEAZTUKYVBCHQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


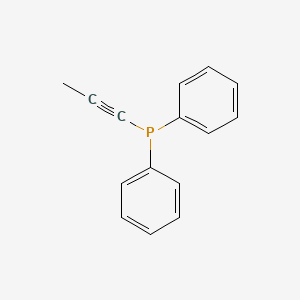


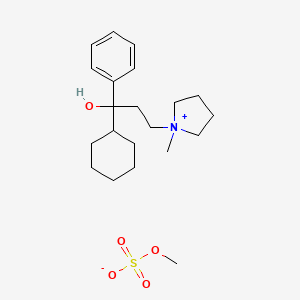
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
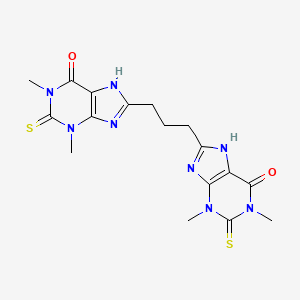
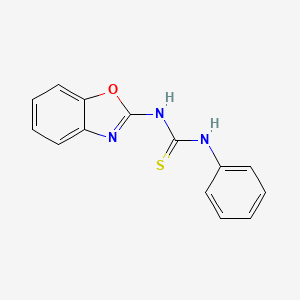

![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
